
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyridine and triazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of pyridine derivatives with triazole precursors. One common method involves the condensation of 3-mercapto-5-pyridin-3-yl-4H-1,2,4-triazole with 4-bromopyridine under basic conditions . The reaction is usually carried out in a polar solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine and triazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, amines, and substituted pyridine or triazole derivatives .
Scientific Research Applications
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antidiabetic agent due to its inhibitory activity against enzymes like alpha-amylase and alpha-glucosidase.
Materials Science: The compound is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, catalysis, and drug delivery.
Biological Studies: It is studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Industrial Applications: The compound is used as a ligand in catalysis and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits enzymes like alpha-amylase and alpha-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Coordination Chemistry: As a ligand, it coordinates with metal ions through its nitrogen and sulfur atoms, forming stable complexes that can exhibit unique catalytic properties.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol: Similar structure but with an ethyl group instead of a pyridin-3-yl group.
3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole: Lacks the additional pyridin-3-yl group.
Uniqueness
4-(pyridin-3-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is unique due to its dual pyridine and triazole rings, which provide a versatile framework for various chemical modifications and applications. Its ability to form stable metal complexes and exhibit enzyme inhibitory activity sets it apart from other similar compounds .
Properties
IUPAC Name |
4-pyridin-3-yl-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5S/c18-12-16-15-11(9-3-6-13-7-4-9)17(12)10-2-1-5-14-8-10/h1-8H,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWAMVYQHANHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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